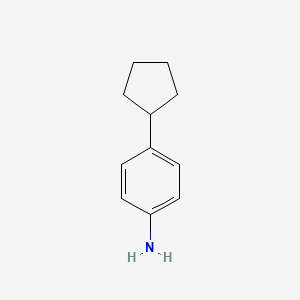

4-Cyclopentylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMERYBDMQMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473444 | |

| Record name | 4-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20029-53-2 | |

| Record name | 4-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopentylaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Cyclopentylaniline is a substituted aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopentyl group appended to an aniline core, provides a valuable scaffold for the synthesis of novel bioactive molecules. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cyclopentyl ring attached at the para-position of an aniline molecule. This combination of a flexible aliphatic ring and a rigid aromatic amine dictates its physicochemical properties and reactivity.

Key Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[1] |

| Molecular Weight | 161.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 20029-53-2 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| XlogP | 3.1 | PubChem (Predicted)[2] |

| Topological Polar Surface Area | 26 Ų | PubChem (Predicted)[1] |

Structural Representation:

Caption: 2D structure of this compound.

Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the aniline ring, likely appearing as two doublets in the aromatic region (δ 6.5-7.5 ppm). The protons of the cyclopentyl group would appear as a series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). The protons of the amine group would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the nitrogen atom being the most deshielded. The cyclopentyl carbons would resonate in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the cyclopentyl group would appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161. Fragmentation would likely involve the loss of the cyclopentyl group or parts of it, as well as fragmentation patterns characteristic of anilines. Predicted mass spectrometry data suggests a prominent [M+H]⁺ adduct at m/z 162.12773.[2]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is the reductive amination of a carbonyl compound. A plausible and efficient two-step synthesis involves the catalytic hydrogenation of 4-cyclopentylnitrobenzene.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative method and may require optimization based on laboratory conditions.

Step 1: Nitration of Cyclopentylbenzene

-

To a stirred solution of cyclopentylbenzene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyclopentylnitrobenzene, which can be purified by column chromatography.

Step 2: Reduction of 4-Cyclopentylnitrobenzene

-

Dissolve the purified 4-cyclopentylnitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or crystallization if necessary.

Causality in Experimental Choices:

-

Nitration: The use of a mixed acid nitrating agent is a standard and effective method for the nitration of aromatic rings. The para-product is generally favored due to the ortho, para-directing nature of the alkyl group, although some ortho-isomer may also be formed and require separation.

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a widely used and robust catalyst for this transformation. The reaction proceeds under mild conditions and typically gives high yields of the desired aniline.

Synthesis Workflow:

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery and Development

The 4-alkylaniline scaffold is a common feature in many biologically active molecules. The cyclopentyl group in this compound can provide a favorable balance of lipophilicity and metabolic stability, making it an attractive building block in drug design.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A significant application of the this compound moiety is in the development of inhibitors for Cyclin-Dependent Kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[3][4][5] A potent inhibitor of CDK4, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, incorporates a cyclopentyl group that is analogous to the one in this compound, highlighting the importance of this substituent for potent kinase inhibition.[6]

The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent progression through the G1/S checkpoint of the cell cycle.[3][4][5][7] Inhibition of CDK4 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

CDK4 Signaling Pathway:

Caption: Inhibition of the CDK4 pathway.

The structure-activity relationship (SAR) studies of such inhibitors often reveal that the nature of the alkyl group at the 4-position of the aniline ring is crucial for potency and selectivity.[8] The cyclopentyl group can provide optimal hydrophobic interactions within the ATP-binding pocket of the kinase.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the favorable properties imparted by the cyclopentyl moiety make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. Further research into the biological activities of other this compound derivatives is warranted and may lead to the discovery of new and effective drug candidates.

References

-

CDK4 pathway. In response to mitogenic signaling, CDK4 and CDK6... - ResearchGate. Available at: [Link]

-

The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. Clinical Cancer Research. Available at: [Link]

-

CDK4: a master regulator of the cell cycle and its role in cancer - PMC. NIH National Library of Medicine. Available at: [Link]

-

Cyclin-dependent kinase 4 - Wikipedia. Available at: [Link]

-

CDK Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

This compound | C11H15N | CID 11816021 - PubChem. NIH National Library of Medicine. Available at: [Link]

-

This compound (C11H15N) - PubChemLite. Available at: [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available at: [Link]

-

This compound - Lead Sciences. Available at: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. This compound | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H15N) [pubchemlite.lcsb.uni.lu]

- 3. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Cyclopentylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 4-Cyclopentylaniline in Medicinal Chemistry

This compound, a seemingly unassuming aromatic amine, has garnered significant interest within the drug discovery and development landscape. Its unique structural motif, featuring a cyclopentyl group appended to an aniline core, imparts a desirable combination of lipophilicity and conformational rigidity. This has made it a valuable building block in the design of novel therapeutic agents targeting a range of biological pathways. This guide provides a comprehensive overview of the synthesis of this compound, delving into the key synthetic strategies, detailed experimental protocols, and the context of its "discovery" as a critical component in modern medicinal chemistry.

Chemical Properties of this compound: [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 20029-53-2 |

| Appearance | Varies (typically a liquid or low-melting solid) |

| Boiling Point | Not definitively reported |

| Solubility | Soluble in common organic solvents |

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and the need for specific regioselectivity. Two of the most prominent and effective strategies are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a powerful and direct method for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of cyclopentanone with aniline, followed by in-situ reduction of the resulting imine intermediate. This one-pot procedure is often favored for its operational simplicity and good yields.

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an enamine or imine. The subsequent reduction of this intermediate, typically with a hydride reducing agent, yields the final secondary amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting ketone.

Diagram of the Reductive Amination Workflow

Caption: Reductive amination pathway for this compound synthesis.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this would typically involve the coupling of a 4-halocyclopentylbenzene with an amine source or, more commonly, the coupling of cyclopentylamine with a 4-haloaniline derivative.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base. Reductive elimination from the resulting palladium-amide complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Diagram of the Buchwald-Hartwig Amination Workflow

Caption: Key components of the Buchwald-Hartwig amination for this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

-

Aniline (1.0 eq)

-

Cyclopentanone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of aniline (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

-

4-Bromoaniline (1.0 eq)

-

Cyclopentylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene, followed by 4-bromoaniline (1.0 eq) and cyclopentylamine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

The "Discovery" of this compound in the Context of Drug Development

The "discovery" of this compound is not marked by a singular event but rather by its emergence as a recurring and valuable structural motif in the design of bioactive molecules. Its significance is particularly evident in the field of kinase inhibitors, a cornerstone of modern cancer therapy.

A notable example is the discovery of potent inhibitors of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyano pyridopyrimidine compounds, with one of the most active compounds featuring an 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety.[2] The cyclopentyl group in this context is crucial for optimizing the binding affinity and selectivity of the inhibitor.

The rationale for incorporating the this compound scaffold in drug design is multifaceted:

-

Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Conformational Restriction: The cyclic nature of the cyclopentyl group restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy upon interaction with the target protein.

-

Metabolic Stability: The replacement of more metabolically labile groups with a cyclopentyl moiety can improve the pharmacokinetic profile of a drug candidate.

The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives with potential anticancer and other biological activities further underscores the utility of the cyclopentylamino pharmacophore in medicinal chemistry.[3][4]

Conclusion

This compound serves as a prime example of how a relatively simple chemical entity can become a cornerstone in the complex process of drug discovery and development. The robust and versatile synthetic routes of reductive amination and Buchwald-Hartwig amination provide medicinal chemists with reliable access to this valuable building block. Its favorable physicochemical properties have led to its incorporation in a variety of biologically active compounds, most notably in the development of next-generation kinase inhibitors. As the quest for more effective and selective therapeutics continues, the strategic application of the this compound scaffold is poised to remain a key strategy in the medicinal chemist's armamentarium.

References

-

Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11816021, this compound. Retrieved from [Link].

-

Kupczyk, D., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467. [Link]

Sources

- 1. This compound | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities [mdpi.com]

- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyclopentylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopentylaniline, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, physicochemical properties, and safety protocols. Furthermore, it delves into the instrumental role of this compound as a pharmaceutical intermediate, supported by established synthetic pathways and its incorporation into advanced molecular scaffolds.

Chemical Identity and Properties

This compound is an aromatic amine distinguished by a cyclopentyl group at the para-position of the aniline ring. This structural feature imparts a unique combination of lipophilicity and conformational rigidity, making it a valuable synthon in the design of novel therapeutic agents.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20029-53-2 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)C2=CC=C(C=C2)N | [1] |

| InChI Key | BKMMERYBDMQMFJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

While experimental data for some physical properties are not extensively reported, computational predictions and data from analogous structures provide valuable insights.

| Property | Value (Predicted/Computed) | Source |

| XLogP3 | 3.2 | [2] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step pathway commencing with the Friedel-Crafts acylation of a suitable benzene derivative, followed by reduction and subsequent functional group transformations. A logical and commonly employed route starts from cyclopentylbenzene.

Synthetic Pathway Overview

The overall synthetic transformation can be depicted as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from Cyclopentylbenzene

This protocol outlines a robust and scalable synthesis of this compound.

Causality: The nitration of cyclopentylbenzene is a classic electrophilic aromatic substitution. The cyclopentyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclopentyl group, the major product will be the para-substituted isomer. A mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add cyclopentylbenzene (0.1 mol).

-

Slowly add a pre-cooled mixture of concentrated nitric acid (0.11 mol) and concentrated sulfuric acid (10 mL) dropwise, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclopentyl-4-nitrobenzene.

-

Purify the crude product by vacuum distillation or column chromatography.

Causality: The nitro group of 1-cyclopentyl-4-nitrobenzene is reduced to an amino group. Common methods include catalytic hydrogenation or the use of a metal in acidic media (e.g., iron in hydrochloric acid). Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 1-cyclopentyl-4-nitrobenzene (0.05 mol) in a suitable solvent such as ethanol or ethyl acetate (100 mL).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

If necessary, purify the product by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the cyclopentyl group. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the cyclopentyl ring will appear as multiplets in the aliphatic region (typically δ 1.5-3.0 ppm). The methine proton of the cyclopentyl group directly attached to the benzene ring will be the most downfield of the aliphatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the cyclopentyl carbons. The ipso-carbon of the benzene ring attached to the amino group will be shielded, while the carbon attached to the cyclopentyl group will be deshielded. The carbons of the cyclopentyl ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclopentyl ring and loss of the amino group.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The cyclopentyl moiety can enhance binding to target proteins by occupying hydrophobic pockets, while the aniline functionality provides a versatile handle for further chemical modifications.

Role as a Pharmaceutical Building Block

Aniline and its derivatives are foundational in medicinal chemistry. The introduction of a cyclopentyl group, as in this compound, can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the cyclopentyl group can:

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Enhance Metabolic Stability: The cyclic aliphatic structure can be less prone to metabolic oxidation compared to linear alkyl chains.

-

Provide a Vector for Receptor Binding: The defined three-dimensional shape of the cyclopentyl group can lead to improved interactions with the active site of a biological target.

Exemplary Synthetic Applications

While specific blockbuster drugs directly incorporating the this compound moiety are not prominently in the public domain, its structural motif is found in numerous patented compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored in the development of:

-

Kinase Inhibitors: The aniline nitrogen can be functionalized to form amides or ureas that interact with the hinge region of protein kinases.

-

Receptor Modulators: The overall structure can serve as a scaffold for building ligands that target G-protein coupled receptors (GPCRs) and other cell surface receptors.

-

Enzyme Inhibitors: The molecule can be elaborated to fit into the active sites of various enzymes implicated in disease.

A patent for (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-yl)acetic acid and its salts, which are S1P1 receptor modulators, highlights the use of a cyclopentyl-substituted aromatic core in the synthesis of complex therapeutic agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Precautions

A comprehensive safety protocol for handling this compound should include the following:

Caption: Key safety protocols for this compound.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural characteristics, combined with its synthetic accessibility, make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopentylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103221391A - (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole -3-base) the preparation method of acetic acid and salt thereof.

Sources

- 1. This compound | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopentylaniline | C11H15N | CID 12159859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103221391A - (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole -3-base) the preparation method of acetic acid and salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyclopentylaniline

This guide provides a comprehensive analysis of the spectroscopic data for 4-Cyclopentylaniline (CAS No: 20029-53-2), a key intermediate in pharmaceutical and materials science research.[1][2] Through a detailed examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol , is an aromatic amine featuring a cyclopentyl substituent at the para position of the aniline ring.[1][2] Its structural characteristics make it a valuable building block in the synthesis of a variety of organic molecules with potential biological activity and advanced material properties. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in further research and development.

Molecular Structure:

Caption: 2D structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum Data

| Adduct Ion | Predicted m/z |

| [M]⁺ | 161.12 |

| [M+H]⁺ | 162.13 |

Interpretation of the Mass Spectrum

The predicted mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of approximately 161.12, corresponding to its monoisotopic mass. The protonated molecule ([M+H]⁺) would appear at m/z 162.13.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the cyclopentyl ring and the bonds connecting it to the aromatic ring. A significant fragmentation pathway would be the loss of a C₂H₄ (ethylene) molecule from the cyclopentyl ring via a McLafferty-type rearrangement, if applicable, or through direct cleavage. Another prominent fragmentation would be the benzylic cleavage, resulting in the loss of a C₄H₇ radical, leading to a fragment ion at m/z 106. This ion corresponds to the aminotropylium ion, a common and stable fragment in alkyl-substituted anilines.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a range of m/z 50-300.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3350 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| 1620-1580 | N-H bending (scissoring) and C=C aromatic ring stretching |

| 1520-1480 | C=C aromatic ring stretching |

| 1300-1250 | Aromatic C-N stretching |

| 850-810 | para-disubstituted benzene C-H out-of-plane bending |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the primary amine (NH₂) group will be indicated by two distinct N-H stretching bands in the region of 3450-3350 cm⁻¹, corresponding to the asymmetric and symmetric vibrations. The N-H bending vibration is expected around 1620-1580 cm⁻¹.

The aromatic nature of the compound will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching absorptions in the 1620-1480 cm⁻¹ region. The para-substitution pattern on the benzene ring will be evidenced by a strong C-H out-of-plane bending absorption in the 850-810 cm⁻¹ range.

The cyclopentyl group will contribute to the aliphatic C-H stretching absorptions between 2960 and 2850 cm⁻¹. The C-N stretching of the aromatic amine is expected to appear in the 1300-1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral range should typically be 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum by performing a background subtraction.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | d | 2H | Aromatic protons ortho to the cyclopentyl group |

| ~6.6-6.8 | d | 2H | Aromatic protons ortho to the amino group |

| ~3.6 | br s | 2H | -NH₂ protons |

| ~2.8-3.0 | m | 1H | Methine proton of the cyclopentyl group |

| ~1.5-2.0 | m | 8H | Methylene protons of the cyclopentyl group |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and cyclopentyl protons. The aromatic region should display two doublets, characteristic of a para-disubstituted benzene ring. The doublet at a higher chemical shift (~6.9-7.1 ppm) is assigned to the protons ortho to the electron-donating cyclopentyl group, while the doublet at a lower chemical shift (~6.6-6.8 ppm) corresponds to the protons ortho to the strongly electron-donating amino group.

A broad singlet around 3.6 ppm, which would disappear upon D₂O exchange, is characteristic of the two amine protons. The cyclopentyl protons will exhibit more complex signals. The methine proton attached to the aromatic ring is expected to be a multiplet in the range of 2.8-3.0 ppm. The remaining eight methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets between 1.5 and 2.0 ppm.

Predicted ¹³C NMR Spectrum Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic carbon attached to the amino group (C-N) |

| ~138 | Aromatic carbon attached to the cyclopentyl group (C-C) |

| ~129 | Aromatic carbons ortho to the cyclopentyl group |

| ~115 | Aromatic carbons ortho to the amino group |

| ~45 | Methine carbon of the cyclopentyl group |

| ~34 | Methylene carbons of the cyclopentyl group |

| ~25 | Methylene carbons of the cyclopentyl group |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals. The aromatic region will contain four signals. The carbon atom attached to the highly electronegative nitrogen of the amino group is expected to be the most downfield aromatic signal (~145 ppm). The carbon bearing the cyclopentyl group is predicted to be around 138 ppm. The two sets of equivalent aromatic CH carbons will appear at approximately 129 ppm and 115 ppm.

The aliphatic region will display three signals for the cyclopentyl ring. The methine carbon directly attached to the aromatic ring will resonate around 45 ppm. The four methylene carbons of the cyclopentyl ring will give rise to two signals at approximately 34 ppm and 25 ppm due to their different chemical environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, covering Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. The detailed interpretation of the predicted spectra, along with standardized experimental protocols, offers a robust framework for the characterization of this important chemical compound. While experimental data is always preferred for ultimate confirmation, the high-quality predicted data presented here serves as a valuable reference for researchers and scientists working with this compound, enabling them to proceed with confidence in their synthetic and developmental endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lead Sciences. This compound. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- ChemDraw Software, PerkinElmer.

- ACD/Labs Spectrus Platform.

Sources

An In-Depth Technical Guide to 4-Cyclopentylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentylaniline is an aromatic amine characterized by a cyclopentyl group attached to the para position of an aniline ring. This substitution imparts a unique combination of steric bulk and lipophilicity, making it a valuable building block in medicinal chemistry and materials science. Aniline and its derivatives are fundamental scaffolds in the development of a wide range of pharmaceuticals, owing to their versatile reactivity and ability to participate in various biological interactions.[1] The introduction of a cyclopentyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and potential applications in drug discovery.

Chemical Structure and Identification

The molecular structure of this compound consists of a cyclopentane ring bonded to the fourth carbon of the aniline ring.

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C6" -- "C7" -- "C8" -- "C9" -- "C10" -- "C1"; "C3" -- "N";

// Aromatic ring double bonds "C1" -- "C2" [style=invis]; "C2" -- "C3" [style=invis]; "C4" -- "C5" [style=invis]; "C5" -- "C6" [style=invis]; }

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 20029-53-2 | PubChem[2] |

| Molecular Formula | C₁₁H₁₅N | PubChem[2] |

| Molecular Weight | 161.24 g/mol | PubChem[2] |

| InChI | InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 | PubChem[2] |

| InChIKey | BKMMERYBDMQMFJ-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1CCC(C1)C2=CC=C(C=C2)N | PubChem[2] |

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Source/Notes |

| Appearance | Not specified; likely a liquid or low-melting solid. | Based on similar aniline derivatives. |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated. | Based on general solubility of aniline derivatives.[4] |

| pKa | Data for the conjugate acid is available in the IUPAC Digitized pKa Dataset. | PubChem[2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Lead Sciences[3] |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of a primary aromatic amine. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the para position is already occupied by the cyclopentyl group, suggesting that electrophilic attack will predominantly occur at the ortho positions.

The amino group itself is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom readily attacks alkyl halides, acyl chlorides, and anhydrides to form secondary and tertiary amines, and amides, respectively.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. Therefore, it is recommended to store this compound under an inert atmosphere and protected from light.[3]

The cyclopentyl group is generally stable under most reaction conditions.

Synthesis of this compound

A plausible and common method for the synthesis of 4-substituted anilines is through Friedel-Crafts acylation followed by a reduction. A potential synthetic route for this compound is outlined below.

Aniline [label="Aniline"]; Acylation [label="Friedel-Crafts Acylation\n(e.g., with Cyclopentanecarbonyl chloride, AlCl₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Cyclopentanoyl-aniline"]; Reduction [label="Reduction\n(e.g., Wolff-Kishner or Clemmensen)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound"];

Aniline -> Acylation; Acylation -> Intermediate; Intermediate -> Reduction; Reduction -> Product; }

Experimental Protocol: A Generalized Approach

-

Step 1: Friedel-Crafts Acylation. Aniline is reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. This electrophilic aromatic substitution introduces the cyclopentanoyl group at the para position of the aniline ring to yield 4-cyclopentanoyl-aniline.

-

Step 2: Reduction of the Ketone. The carbonyl group of the intermediate is then reduced to a methylene group. This can be achieved through methods like the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). The choice of reduction method depends on the compatibility with other functional groups in the molecule.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of aniline and its derivatives.

1. 1H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

-

Cyclopentyl Protons: A series of multiplets in the aliphatic region (typically δ 1.0-3.0 ppm) corresponding to the protons of the cyclopentyl group. The proton attached to the carbon bonded to the aromatic ring will be the most downfield.

2. 13C NMR Spectroscopy

-

Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon attached to the nitrogen will be the most downfield, and the carbon attached to the cyclopentyl group will also be significantly shifted.

-

Cyclopentyl Carbons: Three signals are expected in the aliphatic region for the carbons of the cyclopentyl group due to symmetry.

3. Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[5]

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretching: A band just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

Para-disubstitution Pattern: Overtone and combination bands in the 1660-2000 cm⁻¹ region and an out-of-plane bending band around 800-850 cm⁻¹ can indicate the 1,4-disubstitution pattern.

4. Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 161.

-

Fragmentation Pattern: Common fragmentation patterns for anilines include the loss of the amino group and fragmentation of the alkyl substituent. For this compound, a significant fragment would likely result from the loss of a propyl radical from the cyclopentyl ring, leading to a stable benzylic cation.

Applications in Drug Development and Research

While specific drugs containing the this compound moiety are not prominently documented, the structural motif is of significant interest to medicinal chemists. The cyclopentyl group can serve as a lipophilic handle to enhance membrane permeability and can also provide a steric shield to protect adjacent functional groups from metabolic degradation.

Aniline derivatives are precursors to a vast array of pharmaceuticals.[1] For instance, derivatives of 2-(Cyclopentylamino)thiazol-4(5H)-one have been investigated for their potential anticancer, antioxidant, and 11β-HSD inhibitory activities.[6] The incorporation of the this compound scaffold into lead compounds could be a valuable strategy in drug discovery programs to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of an aniline core and a cyclopentyl substituent offers opportunities for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and expected spectroscopic characteristics to aid researchers in its effective utilization. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential.

References

-

PubChem. N-Cyclopentylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). Pharmaceuticals.

-

PubChem. 2-Cyclopentylaniline. National Center for Biotechnology Information. [Link]

-

Lead Sciences. This compound. [Link]

-

PubChemLite. This compound (C11H15N). [Link]

- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry.

-

Chegg. Show how to synthesize N-cyclopentylaniline from. [Link]

-

NIST. Aniline. National Institute of Standards and Technology. [Link]

-

Cheméo. Cyclopentane, 4-methylpentyl. [Link]

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules.

-

PubChem. 4-Aminophenol. National Center for Biotechnology Information. [Link]

-

mzCloud. 4-Pentylaniline. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). [Link]

-

NIST. 4-Dodecylaniline. National Institute of Standards and Technology. [Link]

-

PubChem. N-(Cyclopent-2-en-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. N-cyclopentylideneaniline. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopentanol. National Institute of Standards and Technology. [Link]

- 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. (2019). Chemosphere.

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Applications of Friedel–Crafts reactions in total synthesis of n

- Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. (2015).

-

NIST. Cyclopentanol. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. [Link]

-

The Formation of Inherently Chiral Calix[7]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). Molecules.

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. Cyclopentylamine(1003-03-8) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 4-Cyclopentylaniline in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of effective and selective therapeutic agents. Among these, 4-Cyclopentylaniline has emerged as a privileged structural motif, particularly in the design of kinase inhibitors. This in-depth technical guide explores the multifaceted applications of the this compound core in medicinal chemistry, with a primary focus on its pivotal role in the synthesis and structure-activity relationship of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, exemplified by the groundbreaking anticancer drug, Palbociclib. We will delve into the synthetic strategies employed to incorporate this moiety, analyze its contribution to biological activity, and provide detailed experimental protocols for the synthesis of key intermediates and final compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound scaffold in their quest for next-generation therapeutics.

Introduction: The Significance of the this compound Moiety

The this compound scaffold, characterized by a cyclopentyl group attached to an aniline ring, offers a unique combination of steric bulk, lipophilicity, and conformational flexibility. These attributes make it an attractive building block in medicinal chemistry for several reasons:

-

Lipophilicity and Membrane Permeability: The cyclopentyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Steric Influence on Selectivity: The defined size and shape of the cyclopentyl ring can be exploited to achieve selective binding to the target protein, minimizing off-target effects.

-

Scaffold for Diverse Functionalization: The aniline moiety provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of various pharmacophoric features.

-

Metabolic Stability: The alicyclic nature of the cyclopentyl group can confer metabolic stability, a crucial property for drug candidates.

While the direct applications of this compound are still being explored, its core structure is prominently featured in a class of highly successful anticancer drugs, the CDK4/6 inhibitors.

Case Study: this compound Core in CDK4/6 Inhibitors for Cancer Therapy

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1-S phase transition of the cell cycle.[1][2] Overexpression or hyperactivity of CDK4/6 is common in many cancers, making them attractive targets for therapeutic intervention.[1]

Palbociclib (Ibrance®), the first FDA-approved CDK4/6 inhibitor, has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] The chemical structure of Palbociclib features a critical 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core, where the cyclopentyl group, originating from cyclopentylamine in the synthesis, plays a crucial role in its potent and selective inhibitory activity.[3]

The Role of the Cyclopentyl Group in Palbociclib's Activity

The cyclopentyl group at the N8 position of the pyrido[2,3-d]pyrimidin-7-one scaffold in Palbociclib is not merely a passive substituent. Structure-activity relationship (SAR) studies have revealed its critical contribution to the drug's efficacy and selectivity.[3][5]

-

Hydrophobic Interactions: The cyclopentyl group occupies a hydrophobic pocket in the ATP-binding site of CDK4/6, contributing significantly to the overall binding affinity.[6]

-

Selectivity: The size and shape of the cyclopentyl group are optimized for the CDK4/6 active site. Introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for CDK4 over other CDKs.[5]

-

Conformational Restriction: The cyclopentyl ring restricts the conformational freedom of the molecule, pre-organizing it for optimal binding to the target kinase.

The following table summarizes the inhibitory activity of Palbociclib against various cyclin-dependent kinases, highlighting its selectivity for CDK4 and CDK6.

| Kinase | IC50 (nM) |

| CDK4 | 11 |

| CDK6 | 16 |

| CDK1 | >1000 |

| CDK2 | >1000 |

| CDK5 | >1000 |

| Table 1: Inhibitory activity of Palbociclib against a panel of cyclin-dependent kinases. Data sourced from publicly available information.[2] |

Synthesis of the 8-Cyclopentyl-pyrido[2,3-d]pyrimidin-7-one Core

The synthesis of Palbociclib and its analogs showcases the practical application of incorporating the cyclopentylamino moiety. While various synthetic routes have been developed, a common strategy involves the initial reaction of a substituted pyrimidine with cyclopentylamine to form a key intermediate.[7][8][9]

Below is a generalized workflow for the synthesis of the 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core, a key structural component of Palbociclib.

Caption: Generalized synthetic workflow for the 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a key intermediate in the preparation of Palbociclib, starting from cyclopentylamine.

Synthesis of 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

This protocol describes the nucleophilic substitution reaction between 1-(2,4-dichloropyrimidin-5-yl)ethanone and cyclopentylamine.

Materials:

-

1-(2,4-dichloropyrimidin-5-yl)ethanone

-

Cyclopentylamine

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a solution of 1-(2,4-dichloropyrimidin-5-yl)ethanone (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1 eq).

-

Addition of Cyclopentylamine: Slowly add cyclopentylamine (1.05 eq) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed to completion.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone.[7]

Caption: Step-by-step workflow for the synthesis of the cyclopentylamino-pyrimidine intermediate.

Structure-Activity Relationship (SAR) Insights

The development of Palbociclib and other pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors has generated a wealth of SAR data. The cyclopentyl group at the 8-position has been shown to be optimal for a balance of potency and selectivity.

| R Group at N8 | Relative Potency | Comments |

| Cyclopentyl | ++++ | Optimal balance of size and lipophilicity for CDK4/6 binding pocket. |

| Cyclobutyl | +++ | Generally less potent than cyclopentyl. |

| Cyclohexyl | ++ | Larger cycloalkyl groups can lead to decreased potency. |

| Ethyl | + | Small alkyl groups are significantly less active. |

| Phenyl | - | Aromatic substituents are generally not well-tolerated at this position. |

| Table 2: Structure-Activity Relationship of the N8-substituent in pyrido[2,3-d]pyrimidin-7-one based CDK4/6 inhibitors. The relative potency is a qualitative representation based on published data.[3][5] |

This SAR data underscores the importance of the specific size and shape of the cyclopentyl ring for effective interaction with the CDK4/6 active site.

Future Perspectives and Broader Applications

While the application of the this compound scaffold is most prominently exemplified in CDK4/6 inhibitors, its favorable physicochemical properties suggest broader potential in medicinal chemistry. Future research could explore the incorporation of this moiety into inhibitors of other kinase families, as well as modulators of other target classes such as G-protein coupled receptors (GPCRs) and nuclear receptors. The synthetic accessibility and the ability to fine-tune its properties through substitution on the aniline ring make this compound a valuable building block for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

The this compound core has proven to be a highly valuable scaffold in medicinal chemistry, most notably in the design of potent and selective CDK4/6 inhibitors for cancer therapy. Its unique combination of steric and electronic properties contributes significantly to the high affinity and selectivity of drugs like Palbociclib. The synthetic routes to incorporate this moiety are well-established, providing a solid foundation for the development of new analogs and the exploration of this scaffold against other therapeutic targets. As our understanding of target biology and structure-based drug design continues to evolve, the this compound motif is poised to remain a key building block in the medicinal chemist's toolbox for years to come.

References

-

(Semantic Scholar) A new route for the synthesis of Palbociclib. [Link]

-

(Quick Company) Novel Process For The Synthesis Of Palbociclib. [Link]

-

(ResearchGate) A new route for the synthesis of Palbociclib. [Link]

-

(Chinese Journal of Pharmaceuticals) Synthesis of Palbociclib. [Link]

-

(ResearchGate) A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. [Link]

-

(Sci-Hub) Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. [Link]

-

(PubChem) 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one. [Link]

-

(Pharmaffiliates) 6-Acetyl-8-cyclopentyl-5-methyl-2-((3-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. [Link]

-

(PubChem) this compound. [Link]

-

(MDPI) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

-

(ResearchGate) Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. [Link]

-

(MDPI) Development of CDK4/6 Inhibitors: A Five Years Update. [Link]

-

(PubMed) Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. [Link]

-

(PubChem) N-Cyclopentylaniline. [Link]

-

(PubMed) Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. [Link]

-

(PubMed Central) Palbociclib as an Antitumor Drug: A License to Kill. [Link]

-

(PubMed Central) CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. [Link]

-

(PubMed) Palbociclib stimulates CD8 + T cell response in triple-negative breast cancer via regulating phosphoglycerate dehydrogenase. [Link]

-

(CareAcross) Combing palbociclib with paclitaxel against advanced breast cancer. [Link]

-

(ACS Publications) Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]

-

(MDPI) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

-

(PubMed Central) Semisynthesis and Antifeedant Activity of New Derivatives of a Dihydro-β-Agarofuran from Parnassia wightiana. [Link]

-

(MDPI) Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. [Link]

Sources

- 1. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combing palbociclib with paclitaxel against advanced breast cancer | CareAcross [careacross.com]

- 5. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Process For The Synthesis Of Palbociclib [quickcompany.in]

- 8. Synthesis of Palbociclib [cjph.com.cn]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1][2] However, its inherent reactivity and potential for bioactivation necessitate a rigorous and systematic approach to biological screening to identify novel derivatives with high therapeutic potential and minimal toxicity.[3] This guide presents an integrated, multi-phase screening cascade designed to efficiently progress from a large library of novel aniline derivatives to a small set of validated hits with well-characterized mechanisms of action. We will detail field-proven protocols for primary screening—encompassing antimicrobial, anticancer, and antioxidant assays—and provide a framework for subsequent hit confirmation and mechanistic elucidation. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity and reproducibility.

Introduction: The Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives are privileged structures in drug discovery, prized for their synthetic tractability and their ability to engage in key molecular interactions within biological targets.[1] This versatility has led to their incorporation into a wide range of therapeutics, including analgesics, antimicrobials, and anticancer agents.[1][2][4] The core challenge in developing new aniline-based drugs lies in balancing therapeutic efficacy with potential toxicity, often linked to metabolic activation of the aniline ring.[3][5] Therefore, a robust preclinical screening strategy is paramount. Such a strategy must not only identify biological activity but also provide early insights into selectivity and potential liabilities.

The screening cascade proposed herein is a logical and resource-efficient funnel, beginning with broad, high-throughput assays to cast a wide net, followed by more complex, lower-throughput assays to characterize the most promising compounds.

The Integrated Screening Cascade: A Strategic Workflow